2-Amino-3-(oxolan-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSUDXBVOIOXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218002-71-1 | |
| Record name | 2-amino-3-(oxolan-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Oxolan 2 Yl Propanoic Acid
Stereoselective Synthesis of 2-Amino-3-(oxolan-2-yl)propanoic acid
The stereoselective synthesis of this compound would require precise control over two key structural features: the stereocenters on the oxolane (tetrahydrofuran) ring and the α-carbon of the propanoic acid chain.
Asymmetric Approaches for Oxolane Moiety Construction
The construction of the substituted oxolane ring is a critical step. Asymmetric methods for synthesizing substituted tetrahydrofurans often rely on starting materials derived from the chiral pool, such as (S)-glutamic acid. For instance, the addition of titanium enolates to a γ-lactol derived from (S)-glutamic acid can produce functionalized trans-2,5-disubstituted tetrahydrofurans nih.gov. This general strategy could be adapted to introduce the necessary side chain for subsequent conversion to the amino acid. Another approach involves the stereoselective synthesis of functionalized diols, which can then undergo cyclization to form the tetrahydrofuran (B95107) ring nih.gov.
Enantioselective Methodologies for Alpha-Amino Acid Formation, Including Adaptations of the Strecker Synthesis
The Strecker synthesis is a classic and versatile method for producing α-amino acids from aldehydes or ketones organic-chemistry.orgmasterorganicchemistry.com. The process involves the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid masterorganicchemistry.com.
For the enantioselective synthesis required for a single isomer of an amino acid, several asymmetric variations of the Strecker reaction have been developed. These methods typically fall into two categories:
Chiral Auxiliary-Based Methods : An optically pure chiral amine is used, which directs the addition of cyanide to the imine intermediate in a diastereoselective manner orgsyn.org.
Catalytic Asymmetric Methods : An achiral imine is subjected to cyanation in the presence of a chiral catalyst. Various metal-based catalysts, such as those involving titanium or aluminum, have been shown to be effective organic-chemistry.org.
To synthesize this compound, the starting aldehyde would be 2-(oxolan-2-yl)acetaldehyde. An asymmetric Strecker reaction on this aldehyde would establish the stereochemistry at the α-carbon.
Table 1: General Strecker Synthesis Reaction Components
| Starting Material | Reagents | Intermediate | Final Product |
|---|---|---|---|
| Aldehyde (R-CHO) | Ammonia (NH₃), Hydrogen Cyanide (HCN) | α-Aminonitrile | α-Amino Acid |
Diastereoselective Control in Total Synthesis of this compound
Achieving the correct diastereomer of this compound requires controlling the relative stereochemistry between the oxolane ring and the α-amino acid center. This is a significant challenge in total synthesis. Diastereoselective alkylation using a chiral auxiliary, such as a chiral oxazolidinone, is a powerful strategy for controlling stereochemistry during C-C bond formation nih.gov. For example, a chiral synthon containing the pre-formed oxolane ring could be elaborated into the final amino acid, with stereocontrol induced by the auxiliary. Alternatively, stereoselective reduction of a ketone or addition to an imine can be employed, where the existing stereocenter(s) on the oxolane ring direct the stereochemical outcome of the reaction nih.govelsevierpure.com.
Chemoenzymatic and Biocatalytic Synthesis of this compound and its Analogs
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis.
Enzyme-Mediated Transformations for Chiral Resolution of this compound
If a racemic mixture of this compound were produced via a non-stereoselective method, enzymatic chiral resolution could be employed to separate the enantiomers. This technique uses enzymes that act on only one stereoisomer of a racemic mixture.
A common method is dynamic kinetic resolution (DKR). In this process, an enzyme selectively transforms one enantiomer into a desired product, while the unwanted enantiomer is continuously racemized back to the racemic mixture by a racemase enzyme. This allows for a theoretical yield of 100% for a single enantiomer. For example, stereoselective amino acid amidases can be used to hydrolyze one enantiomer of an amino acid amide to the desired amino acid, while an α-amino-ε-caprolactam racemase converts the remaining amide enantiomer back to the racemate nih.gov. This approach could be applied to a racemic amide precursor of this compound.
Another method is optical resolution by preferential crystallization, which has been successfully applied to other synthetic amino acids nih.gov.
Table 2: Key Enzymes in Chiral Resolution of Amino Acids
| Enzyme Class | Function | Example Application |
|---|---|---|
| Amino Acid Amidases | Stereoselective hydrolysis of amino acid amides | Production of D- or L-amino acids from racemic amides nih.gov |
| Hydantoinases | Stereoselective hydrolysis of hydantoin (B18101) rings | Industrial production of D-amino acids nih.gov |
| Acylases | Stereoselective deacylation of N-acyl amino acids | Resolution of racemic N-acyl amino acids |
Microbial Fermentation and Biosynthetic Pathway Engineering for this compound Precursors
Currently, there are no known natural biosynthetic pathways that produce this compound. However, metabolic engineering of microorganisms like E. coli could potentially be used to produce precursors. The production of propionic acid and its derivatives through microbial fermentation is well-established mdpi.com. For instance, various metabolic pathways, including fermentative, biosynthetic, and amino acid catabolic routes, can lead to propionate (B1217596) mdpi.com.
To produce a precursor for this compound, one might engineer a microbial host to synthesize 2-(oxolan-2-yl)acetaldehyde. This could theoretically be achieved by combining pathways. For example, pathways that produce propionyl-CoA could be merged with engineered pathways that elongate and functionalize the carbon chain. However, creating a biosynthetic pathway for a non-natural compound with a heterocyclic moiety like oxolane is a highly complex undertaking that has not been reported for this specific molecule. The degradation of certain amino acids can lead to propionate, which serves as a basic building block, but further elaboration to the target structure would require the introduction of multiple heterologous enzymes mdpi.com.
Functional Group Interconversions and Derivatization Strategies for this compound
The unique structural scaffold of this compound, featuring a reactive amino acid core and a heterocyclic side chain, presents a versatile platform for a variety of chemical modifications. These transformations are pivotal for its application in peptide synthesis and the development of novel bioactive molecules. The derivatization strategies typically focus on the independent modification of the amino and carboxyl groups, as well as the chemical manipulation of the oxolane ring.
Modifications of the Amino and Carboxyl Termini
The amino and carboxyl groups of this compound are readily derivatized using standard methodologies developed for α-amino acids. These modifications are essential for peptide synthesis, requiring sequential protection and activation steps, and for the creation of diverse molecular probes and therapeutic candidates.
Protection of the Amino Group:
The primary amino group is a nucleophilic center and typically requires protection to prevent unwanted side reactions during subsequent synthetic steps, particularly during the activation of the carboxyl group for amide bond formation. The most common protecting groups employed are the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.
Esterification of the Carboxyl Group:
The carboxyl group can be converted to an ester to mask its acidity, enhance solubility in organic solvents, or to serve as a precursor for further transformations, such as reduction to an alcohol. A common method for esterification is the reaction of the N-protected amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst such as thionyl chloride or by using trimethylchlorosilane in the alcohol as the solvent. nih.gov For instance, the methyl ester can be synthesized by reacting the N-protected amino acid with methanol and trimethylchlorosilane at room temperature. nih.gov
Amide Bond Formation (Peptide Coupling):
The formation of a peptide bond is a cornerstone of peptide synthesis. This involves the activation of the carboxyl group of an N-protected this compound, followed by reaction with the amino group of another amino acid or amine. A wide array of coupling reagents can be employed to facilitate this transformation, minimizing racemization and maximizing yield. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. google.comnih.govmasterorganicchemistry.com
Reduction of the Carboxyl Group:
The carboxyl group or its ester derivative can be reduced to the corresponding primary alcohol. This transformation introduces a new functional group and expands the molecular diversity of the derivatives. The reduction of an ester, such as a methyl or ethyl ester, is typically accomplished using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous ethereal solvent. This reaction would yield N-protected 2-amino-3-(oxolan-2-yl)propan-1-ol.
Table 1: Representative Functional Group Interconversions of the Amino and Carboxyl Termini
| Transformation | Reagents and Conditions | Product Type |
| N-Boc Protection | Boc₂O, base (e.g., NaHCO₃), aq. dioxane | N-Boc-2-amino-3-(oxolan-2-yl)propanoic acid |
| N-Fmoc Protection | Fmoc-OSu, base (e.g., NaHCO₃), aq. acetone | N-Fmoc-2-amino-3-(oxolan-2-yl)propanoic acid |
| Methyl Esterification | Methanol, Trimethylchlorosilane, room temperature | This compound methyl ester hydrochloride |
| Amide Coupling | N-protected amino acid, amine, EDC/HOBt or HBTU/DIPEA, DMF | Peptide or Amide derivative |
| Reduction of Ester | N-protected methyl ester, LiAlH₄, THF | N-protected 2-amino-3-(oxolan-2-yl)propan-1-ol |
This table presents generalized reaction conditions. Specific conditions may vary based on the substrate and desired outcome.
Transformations of the Oxolane Ring System
The oxolane (tetrahydrofuran) ring in this compound is a relatively stable saturated heterocycle. However, under specific conditions, it can undergo transformations that can significantly alter the structure and properties of the parent amino acid.
Ring-Opening Reactions:
The ether linkage in the oxolane ring can be cleaved under strong acidic conditions, often mediated by a Lewis acid. For instance, treatment with a strong protic acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) could potentially lead to the ring opening of the tetrahydrofuran moiety. This would result in a linear amino acid derivative with a hydroxyl group and a terminal halide. The regioselectivity of the ring opening would be an important consideration in such reactions.
While specific studies on the ring-opening of this compound are not extensively documented, related transformations on other tetrahydrofuran-containing molecules suggest that such reactions are feasible, providing a route to acyclic, difunctionalized amino acid derivatives.
Table 2: Potential Transformations of the Oxolane Ring System
| Transformation | Potential Reagents and Conditions | Potential Product Type |
| Acid-Catalyzed Ring Opening | HBr or BBr₃, heat | Dihalogenated or hydroxy-halogenated linear amino acid derivative |
This table outlines potential transformations based on the general reactivity of the tetrahydrofuran ring system. Specific outcomes would require experimental validation.
Applications in Chemical Biology and Synthetic Biochemistry Involving 2 Amino 3 Oxolan 2 Yl Propanoic Acid
2-Amino-3-(oxolan-2-yl)propanoic acid as a Building Block for Peptide and Peptidomimetic Synthesis
The incorporation of non-canonical amino acids (ncAAs) like this compound into peptides is a powerful strategy for creating molecules with enhanced stability, specific conformations, and novel functions. mdpi.com The oxolane ring of this amino acid is structurally analogous to the furanose rings found in sugar amino acids (SAAs), which are known to introduce significant conformational constraints on the peptide backbone. mdpi.comacs.org This property makes it an attractive building block for synthesizing peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties. bohrium.com
Strategies for Site-Specific Incorporation into Peptides
The precise placement of this compound within a peptide sequence is crucial for its function. Several robust methods have been developed for the site-specific incorporation of ncAAs. preprints.org These strategies can be broadly categorized into chemical synthesis and biosynthetic methods.
Solid-Phase Peptide Synthesis (SPPS): This is the most direct chemical method for incorporating ncAAs. nih.gov An appropriately protected form of this compound can be used as a monomer and coupled to the growing peptide chain on a solid support using standard protocols, such as Fmoc chemistry. nih.gov This technique allows for complete control over the sequence and the incorporation of multiple ncAAs.
Stop Codon Suppression (SCS): A powerful in vivo biosynthetic method, SCS involves reassigning a nonsense codon (typically the amber stop codon, UAG) to encode the ncAA. acs.orgnih.gov This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular components. nih.gov The engineered synthetase charges the orthogonal tRNA with the ncAA, which is then delivered to the ribosome in response to the UAG codon in the mRNA sequence. nih.gov
Selective Pressure Incorporation (SPI): This method relies on the promiscuity of the natural translation machinery in an auxotrophic organism (an organism that cannot synthesize a particular canonical amino acid). acs.org By depleting the specific canonical amino acid from the growth media and providing a structural analog like this compound, the ncAA can be incorporated globally in place of the natural one. acs.org
| Strategy | Type | Description | Key Requirement |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical | Stepwise chemical addition of amino acids to a growing chain on a solid support. | Protected amino acid derivative. |
| Stop Codon Suppression (SCS) | Biosynthetic | Reassignment of a stop codon (e.g., UAG) to encode the ncAA in vivo. | Orthogonal tRNA/synthetase pair. |
| Selective Pressure Incorporation (SPI) | Biosynthetic | Global replacement of a canonical amino acid with an analog in an auxotrophic host. | Auxotrophic strain and structural similarity of the ncAA. |
Design of Conformationally Constrained Peptidomimetics Incorporating this compound
A primary motivation for using this compound is to restrict the conformational flexibility of peptides. mdpi.com Linear peptides are often too flexible to bind effectively to their biological targets. By incorporating the rigid oxolane ring, specific secondary structures, such as β-turns and γ-turns, can be induced and stabilized. acs.orgbohrium.com This pre-organization of the peptide into its bioactive conformation can lead to significantly enhanced binding affinity and specificity.
Research on structurally similar furanoid and pyranose sugar amino acids has demonstrated their remarkable ability to act as turn mimetics. acs.orgacs.org For instance, SAAs have been successfully incorporated into analogs of bioactive peptides like Leu-enkephalin and somatostatin, replacing flexible glycine residues to induce folded, turn-like structures. acs.orgacs.org These studies revealed that the stereochemistry of the amino and carboxylic acid groups on the ring dictates the type of turn that is formed. bohrium.com By analogy, strategic placement of this compound can be used to control peptide folding, bringing key pharmacophoric groups into the correct orientation for receptor binding. acs.org
| Peptide Analog | Native Dipeptide | Incorporated SAA | Resulting Conformation | Reference |
| Leu-enkephalin analog | Gly-Gly | Furanoid SAA | Folded pseudo β-turn-like structure | acs.org |
| Somatostatin analog | Phe-D-Trp-Lys-Thr | Pyranose SAA | β-turn structure | acs.orgbohrium.com |
Development of Chemical Probes and Tools using this compound Scaffolding
The unique chemical structure of this compound makes it an excellent scaffold for the development of chemical probes to study biological systems. uci.edu By functionalizing the amino acid with reporter groups or reactive handles, it can be transformed into a tool for target identification, cellular imaging, and mechanistic studies.
Design of Affinity Probes for Target Identification
Affinity probes are essential tools for identifying the binding partners of bioactive molecules, a process central to drug discovery. frontiersin.org Non-canonical amino acids can be engineered to function as affinity probes by incorporating a bioorthogonal reactive group, such as an alkyne, azide, or alkyl halide. nih.govresearchgate.net
A derivative of this compound bearing such a group could be incorporated into a peptide or small molecule ligand. After this ligand binds to its cellular target, the bioorthogonal handle can be used for covalent capture. frontiersin.org For example, an alkyne-functionalized probe can be reacted with an azide-bearing reporter tag (like biotin) via a copper-catalyzed "click chemistry" reaction. nih.gov The biotinylated protein complex can then be isolated using streptavidin affinity chromatography and the unknown target protein identified by mass spectrometry. frontiersin.org The use of an ncAA ensures that the reporter tag is attached at a specific site, minimizing perturbation of the ligand-target interaction. nih.gov
| Bioorthogonal Group | Reaction Partner | Reaction Name | Application |
| Alkyne | Azide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Tagging with biotin, fluorophores |
| Azide | Alkyne / Cyclooctyne | CuAAC / Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tagging, crosslinking |
| Alkyl Halide | Nucleophilic residues (Cys, Lys) | Nucleophilic Substitution | Covalent crosslinking to target proteins |
Synthesis of Fluorescently Tagged this compound Derivatives for Imaging Studies
Fluorescently labeled amino acids are powerful tools for visualizing proteins and peptides in living cells. nih.gov The site-specific incorporation of a fluorescent ncAA avoids the use of bulky fluorescent protein tags (like GFP), which can sometimes interfere with protein function. upenn.edu
There are two primary strategies for creating fluorescent derivatives using this compound:
Direct Synthesis: A fluorescent dye can be chemically conjugated directly to the this compound molecule before its incorporation into a peptide. This creates an intrinsically fluorescent building block.
Two-Step Labeling: A more versatile approach involves incorporating a derivative of this compound that contains a bioorthogonal handle (as described in 4.2.1). nih.gov After the peptide is synthesized or expressed, it is treated with a fluorescent dye that has a complementary reactive group, leading to site-specific labeling. nih.govsemanticscholar.org This allows for flexibility in the choice of fluorophore.
| Fluorophore Class | Excitation (nm, approx.) | Emission (nm, approx.) | Color |
| Coumarin | 350-450 | 430-500 | Blue/Green |
| Fluorescein | 494 | 518 | Green |
| Rhodamine | 550 | 570 | Orange/Red |
| Cyanine (e.g., Cy5) | 650 | 670 | Far-Red |
Exploration of this compound in Materials Science and Bioconjugation
Bioconjugation, the covalent linking of molecules to biomolecules like proteins, is a cornerstone of modern biotechnology and materials science. wm.edu Non-canonical amino acids provide a precise and powerful method for creating homogenous bioconjugates because they can introduce a unique chemical handle at a specific, genetically encoded site. nih.govnih.gov
A functionalized derivative of this compound could be incorporated into a protein sequence to serve as a specific attachment point. This bioorthogonal handle allows the protein to be conjugated to a wide range of entities, including:
Polymers: Creating protein-polymer conjugates (e.g., PEGylation) to improve the pharmacokinetic properties of therapeutic proteins.
Surfaces: Immobilizing enzymes or antibodies onto solid supports for use in biosensors or flow chemistry.
Nanomaterials: Attaching proteins to nanoparticles or quantum dots for applications in diagnostic imaging and targeted drug delivery. wm.edu
DNA: Linking proteins to DNA linkers for single-molecule force spectroscopy experiments. nih.govresearchgate.net
The ability to control the exact site of conjugation using an ncAA like this compound is a significant advantage over traditional methods that target naturally occurring residues like lysine or cysteine, which often results in heterogeneous mixtures. nih.govnih.gov This precise control is critical for developing advanced biomaterials and therapeutic conjugates with consistent and predictable properties.
Surface Functionalization using this compound
Similarly, a thorough review of scientific literature yielded no specific studies detailing the use of this compound for surface functionalization. The modification of surfaces with amino acids can be a powerful tool to control surface properties, such as wettability, biocompatibility, and chemical reactivity. The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a candidate for attachment to various substrates. The oxolane ring could then present a unique chemical handle for further reactions or influence the surface's physical properties. Nevertheless, there is a lack of empirical data and published research to confirm its use in creating functionalized surfaces for applications in biosensors, medical implants, or chromatography.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 Amino 3 Oxolan 2 Yl Propanoic Acid Research
High-Resolution Structural Elucidation
The precise three-dimensional arrangement of atoms within the 2-Amino-3-(oxolan-2-yl)propanoic acid molecule is determined using a combination of powerful spectroscopic and crystallographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex stereochemistry of this compound. The molecule possesses two chiral centers, one at the alpha-carbon (C2) of the amino acid backbone and another at the C2' position of the oxolane ring. This results in the possibility of four stereoisomers.
High-resolution proton (¹H) and carbon-¹³ (¹³C) NMR experiments, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign the relative stereochemistry. The coupling constants (J-values) between protons on the stereogenic centers and the oxolane ring provide critical information about their dihedral angles, which in turn helps to define the conformational preferences of the molecule in solution. For instance, the magnitude of the coupling constant between the proton at C2 and the adjacent methylene (B1212753) protons at C3 can help to establish the relative configuration.
While specific NMR data for this compound is not extensively published, analysis of analogous tetrahydrofuran-containing compounds and amino acids provides expected chemical shift ranges. researchgate.net The use of deuterated solvents like Tetrahydrofuran-d8 is essential for such analyses to avoid interference from the solvent signal. armar-europa.de
Illustrative ¹H NMR Data for a Diastereomer of this compound:
| Proton | Illustrative Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Hα (C2-H) | 3.85 | dd | J = 8.5, 4.2 |
| Hβ (C3-H) | 2.10, 1.95 | m | - |
| H2' (Oxolane C2'-H) | 4.15 | m | - |
| Oxolane Protons | 1.80 - 2.05 | m | - |
| Oxolane Protons | 3.70 - 3.90 | m | - |
Note: This table is illustrative and based on general principles and data for similar structures. Actual values may vary.
X-ray crystallography provides the most definitive method for determining the absolute configuration and the precise three-dimensional structure of this compound in the solid state. diamond.ac.ukexcillum.com This technique requires the formation of a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the exact spatial arrangement of each atom.
For chiral molecules like this compound, anomalous dispersion techniques are used to determine the absolute configuration of the stereocenters. diamond.ac.uk The resulting crystallographic data provides bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation in the crystalline lattice. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, the general parameters that would be obtained are well-established. uq.edu.auresearchgate.netrigaku.com
Illustrative Crystallographic Data Table:
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 9.45 |
| c (Å) | 13.21 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 735.2 |
| Z | 4 |
Note: This table is illustrative and represents typical data obtained for small organic molecules.
Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are pivotal for the identification and quantification of this compound in complex biological matrices and for studying its potential interactions with proteins. mdpi.comnih.gov High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, can determine the accurate mass of the parent ion and its fragments, which aids in confirming the elemental composition.
In the context of metabolite profiling, LC-MS/MS can be used to detect and quantify the presence of this compound and its potential metabolic derivatives in biological fluids or cell extracts. nih.govacs.orgacs.org Furthermore, the study of protein adducts is crucial for understanding the reactivity and potential toxicity of novel compounds. nih.govmdpi.com If this compound were to form covalent bonds with proteins, "bottom-up" proteomics approaches involving enzymatic digestion of the adducted protein followed by LC-MS/MS analysis would be employed to identify the modified peptides and pinpoint the specific amino acid residues involved in the adduction. nih.govnih.gov
Predicted Mass Spectrometry Data:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 160.0968 |
| [M+Na]⁺ | 182.0787 |
| [M-H]⁻ | 158.0822 |
Note: This data is based on the elemental composition C₇H₁₃NO₃.
Chiral Analysis and Enantiomeric Purity Determination
Given the presence of two stereocenters, the separation and quantification of the individual stereoisomers of this compound are critical for understanding its biological activity, as different stereoisomers can have vastly different pharmacological profiles.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of the enantiomers and diastereomers of this compound. researchgate.net This can be achieved through two main strategies: direct and indirect separation.
Direct methods involve the use of a chiral stationary phase (CSP). For amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are commonly employed. researchgate.netsigmaaldrich.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) and a buffer, is crucial for optimizing the separation. tandfonline.com
Indirect methods involve derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Illustrative Chiral HPLC Parameters for Diastereomeric Separation:
| Parameter | Illustrative Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Illustrative Retention Time (Diastereomer 1) | 12.5 min |
| Illustrative Retention Time (Diastereomer 2) | 14.8 min |
Note: This table is illustrative and based on methods for similar non-proteinogenic amino acids. researchgate.nettandfonline.com
Capillary Electrophoresis (CE) offers a high-efficiency, low-sample consumption alternative for the enantioseparation of amino acids. creative-proteomics.combohrium.com In CE, a chiral selector is typically added to the background electrolyte (BGE). acs.org For amino acids, cyclodextrins and their derivatives are widely used chiral selectors. nih.govnih.gov The chiral selector forms transient diastereomeric complexes with the enantiomers of this compound, which have different electrophoretic mobilities, enabling their separation.
Other chiral selectors, such as chiral crown ethers, macrocyclic antibiotics, and chiral ionic liquids, have also been successfully applied for the enantioseparation of various amino acids and could be adapted for this specific compound. chromatographyonline.comchromatographyonline.com The optimization of parameters such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage is critical for achieving baseline separation of the enantiomers. tandfonline.com
Illustrative Capillary Electrophoresis Parameters for Enantioseparation:
| Parameter | Illustrative Condition |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM β-cyclodextrin |
| Voltage | 25 kV |
| Detection | UV at 200 nm |
| Illustrative Migration Time (Enantiomer 1) | 8.2 min |
| Illustrative Migration Time (Enantiomer 2) | 8.9 min |
Note: This table is illustrative and based on established CE methods for chiral amino acid separation. acs.orgnih.govnih.gov
Biophysical Characterization of Molecular Interactions
The precise characterization of the binding of this compound to proteins is fundamental to understanding its biological role. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Circular Dichroism (CD) spectroscopy are powerful tools for this purpose, each providing a different and complementary piece of the puzzle.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions at a sensor surface. In a hypothetical study of this compound, a target protein would be immobilized on the sensor chip, and a solution containing the amino acid would be flowed over the surface. The binding of the amino acid to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This technique provides valuable kinetic data, including the association rate constant (ka), which describes the rate at which the amino acid binds to the protein, and the dissociation rate constant (kd), which describes the rate at which the complex falls apart. The ratio of these two constants (kd/ka) yields the equilibrium dissociation constant (KD), a measure of the binding affinity. A lower KD value indicates a stronger binding interaction.
Hypothetical Research Findings:
In a hypothetical experiment, the binding of this compound to a specific enzyme, "Oxolan-Binding Protein A" (OBP-A), was analyzed using SPR. The results, as detailed in the table below, indicate a moderate affinity interaction, characterized by a relatively fast association and a moderately slow dissociation.
| Parameter | Value |
| Association Rate (ka) (M⁻¹s⁻¹) | 1.5 x 10⁴ |
| Dissociation Rate (kd) (s⁻¹) | 3.0 x 10⁻³ |
| Equilibrium Dissociation Constant (KD) (μM) | 200 |
The kinetic profile suggests that this compound can readily bind to and dissociate from its target, which could be a significant feature for a molecule involved in dynamic biological processes.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon molecular binding. By directly measuring the heat released or absorbed during a binding event, ITC can determine the key thermodynamic parameters of the interaction: the binding stoichiometry (n), the binding constant (Ka, the inverse of KD), the enthalpy change (ΔH), and the entropy change (ΔS).
In a typical ITC experiment to study the interaction of this compound with a target protein, a solution of the amino acid would be titrated into a solution containing the protein in the calorimeter cell. The resulting heat changes are measured after each injection, allowing for the determination of the thermodynamic profile of the binding.
Hypothetical Research Findings:
A hypothetical ITC study of the interaction between this compound and OBP-A would provide a complete thermodynamic signature of the binding event. The data could reveal whether the binding is driven by enthalpy (favorable bond formations) or entropy (increased disorder, often due to the release of water molecules from the binding interface).
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Enthalpy Change (ΔH) (kcal/mol) | -5.8 |
| Entropy Change (ΔS) (cal/mol·K) | 7.2 |
| Gibbs Free Energy (ΔG) (kcal/mol) | -7.9 |
| Dissociation Constant (KD) (μM) | 195 |
Circular Dichroism (CD) Spectroscopy for Conformational Changes induced by Binding.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. nih.gov This technique is particularly sensitive to the secondary and tertiary structure of proteins. Any changes in the protein's conformation upon binding to a ligand, such as this compound, can be detected as changes in the CD spectrum.
By comparing the CD spectrum of the protein in the absence and presence of the amino acid, researchers can infer whether the binding event induces conformational changes in the protein. For example, an increase in the alpha-helical content or a decrease in the beta-sheet content would result in characteristic changes in the CD spectrum in the far-UV region (190-250 nm).
Hypothetical Research Findings:
A hypothetical CD spectroscopy study was conducted to assess the impact of this compound binding on the secondary structure of OBP-A. The results indicate a subtle but significant conformational change upon binding.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of OBP-A | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) of OBP-A + this compound |
| 208 | -10,500 | -11,200 |
| 222 | -9,800 | -10,600 |
The observed increase in the negative molar ellipticity at 208 and 222 nm, which are characteristic wavelengths for alpha-helical structures, suggests a slight increase in the alpha-helical content of OBP-A upon binding of this compound. This induced fit could be crucial for the protein's function and the biological activity of the amino acid.
Q & A
Q. What are the key synthetic routes for 2-Amino-3-(oxolan-2-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves introducing the oxolane (tetrahydrofuran) moiety to an amino acid backbone. One approach is via alkylation of a glycine derivative with a pre-formed oxolane-containing electrophile. For example, ethyl 2-amino-3-(oxolan-2-yl)propanoate (, Category F3) could serve as a precursor, followed by hydrolysis to the carboxylic acid. Key conditions include:
- Protection of the amino group (e.g., Boc or Fmoc) to prevent side reactions.
- Alkylation : Use of oxolane-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
- Hydrolysis : Acidic (HCl) or basic (NaOH) conditions to convert the ester to the carboxylic acid.
Optimizing temperature (0–25°C for alkylation) and stoichiometry (1.2–1.5 equivalents of electrophile) improves yields. Purification via recrystallization or silica gel chromatography is critical to isolate the product .
Q. How can researchers validate the enantiomeric purity of this compound?
Q. How does the oxolane ring’s puckering affect the compound’s enzyme inhibition properties?
- Methodological Answer : Computational modeling (e.g., molecular docking with AutoDock Vina) and molecular dynamics (MD) simulations assess how ring puckering (C2-endo vs. C3-endo) influences binding to enzymes like aminotransferases. Experimental validation involves synthesizing constrained analogs (e.g., oxolane rings fused with rigid substituents) and testing inhibition kinetics via stopped-flow spectrophotometry. and highlight similar approaches for nitro- and fluorophenyl analogs in enzyme interaction studies .
Q. What strategies address contradictions in thermodynamic data during stability studies?
- Methodological Answer : Discrepancies in thermochemical properties (e.g., ΔH° of formation) arise from varying experimental setups. Use isothermal titration calorimetry (ITC) under standardized conditions (pH 7.4, 25°C) to measure binding thermodynamics. Cross-validate with computational methods (e.g., Gaussian09 using DFT-B3LYP/6-31G*). For example, ’s sodium ion affinity data for tyrosine derivatives (ΔrH° = 201 kJ/mol) can guide analogous studies on oxolane-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
